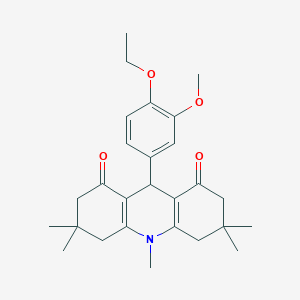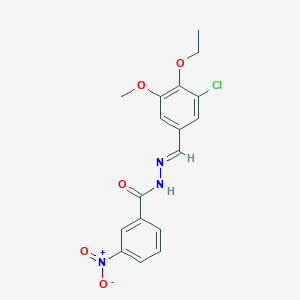![molecular formula C22H20N2O5S B423377 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423377.png)
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a methoxy group, a phenylcarbonyl hydrazinylidene moiety, and a methylbenzenesulfonate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE typically involves the reaction of 2-methoxy-4-formylphenol with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium acetate or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrazines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic rings and functional groups can interact with various enzymes and receptors, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: A simpler compound with similar functional groups but lacking the hydrazone and sulfonate moieties.
4-methoxyphenylhydrazine: Contains the hydrazine moiety but lacks the methoxy and sulfonate groups.
4-methylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the methoxy and hydrazone moieties.
Uniqueness
4-{[(E)-2-BENZOYLHYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYL-1-BENZENESULFONATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H20N2O5S |
|---|---|
Molecular Weight |
424.5g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H20N2O5S/c1-16-8-11-19(12-9-16)30(26,27)29-20-13-10-17(14-21(20)28-2)15-23-24-22(25)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)/b23-15+ |
InChI Key |
VLGIOAYNYNESKU-HZHRSRAPSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE](/img/structure/B423294.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B423295.png)
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE](/img/structure/B423297.png)
![2-CHLORO-6-METHOXY-4-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423298.png)
![N'-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423303.png)
![4-[2-(3-Bromobenzoyl)carbohydrazonoyl]-2-ethoxyphenyl 4-methoxybenzoate](/img/structure/B423305.png)
![5-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B423307.png)

![N'-{3-[(2-chlorobenzyl)oxy]-4-methoxybenzylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B423309.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B423312.png)
![N'-{3-[(4-chlorobenzyl)oxy]benzylidene}-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B423313.png)

![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL 3-FLUOROBENZOATE](/img/structure/B423316.png)
![2-METHOXY-5-{[(E)-2-(1-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423317.png)
